molecular formula C25H28N4O3S B2570737 N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902886-57-1

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2570737
CAS No.: 902886-57-1
M. Wt: 464.58
InChI Key: BTSKSNIXNYHCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family. Pim kinases are serine/threonine kinases that are frequently overexpressed in hematological malignancies and solid tumors , where they play crucial roles in cell survival, proliferation, and drug resistance by regulating apoptosis and metabolism. This compound is structurally characterized by a hexahydropyrido[4,3-d]pyrimidin-4-one core, which serves as an ATP-competitive hinge-binding motif, optimized with specific substituents to enhance potency and kinase selectivity. Its primary research value lies in its application as a chemical probe to investigate the oncogenic signaling pathways driven by Pim kinases, particularly in the context of hematological cancers like acute myeloid leukemia (AML) and multiple myeloma . Researchers utilize this inhibitor to study Pim kinase's role in conferring resistance to conventional chemotherapeutics and to explore potential synergistic effects in combination therapy regimens, providing critical insights for the development of novel targeted anticancer strategies.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-16-10-17(2)12-19(11-16)26-23(30)15-33-25-27-22-8-9-29(14-21(22)24(31)28-25)13-18-4-6-20(32-3)7-5-18/h4-7,10-12H,8-9,13-15H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKSNIXNYHCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide (CAS No. 902886-57-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, and biological effects based on available research findings.

Chemical Structure

The molecular formula of the compound is C25H28N4O3SC_{25}H_{28}N_{4}O_{3}S, with a molecular weight of 464.6 g/mol. The structural representation includes a phenyl group substituted with two methyl groups and a thioacetamide moiety linked to a pyrido-pyrimidine derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of pyrido-pyrimidine compounds can inhibit the growth of various cancer cell lines. In particular:
    • MCF-7 (breast cancer) : IC50 values around 3.96 μM were reported for similar structures .
    • Caco-2 (colorectal cancer) : IC50 values near 5.87 μM were noted for certain derivatives .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through mitochondrial pathways. This includes:
    • Upregulation of pro-apoptotic proteins such as Bax.
    • Downregulation of anti-apoptotic proteins like Bcl-2.
    • Activation of caspases involved in the apoptotic process .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of metalloenzymes such as carbonic anhydrases (CA). These enzymes are crucial in various physiological processes and are often overexpressed in tumors:

  • Inhibition Studies : Compounds related to this class have shown inhibition against CA isoforms II and IX with Ki values ranging from 2.6 nM to 598.2 nM for hCA II and 16.1 nM to 321 nM for hCA IX .

Case Studies

  • Study on Pyrido-Pyrimidine Derivatives : A study involving the synthesis and biological evaluation of pyrido-pyrimidine derivatives demonstrated their effectiveness as anticancer agents through cell cycle arrest and apoptosis induction in cancer cells .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of similar compounds revealed that they could modulate signaling pathways related to cell survival and proliferation .

Data Tables

Biological Activity Cell Line IC50 (μM) Mechanism
AnticancerMCF-73.96Apoptosis
AnticancerCaco-25.87Apoptosis
Enzyme InhibitionhCA II2.6 - 598.2Metalloenzyme Inhibition
Enzyme InhibitionhCA IX16.1 - 321Metalloenzyme Inhibition

Comparison with Similar Compounds

Structural Analogues and Core Variations

The compound’s structural analogs differ primarily in their core systems and substituents. Key examples include:

Compound 24 ():
  • Core: Pyrido-thieno-pyrimidinone (unsaturated thieno ring fused to pyrimidine).
  • Substituents: Acetyl group at position 3, methyl group at position 7, and phenylamino group.
  • Physicochemical Data :
    • Melting point: 143–145°C.
    • Yield: 73% via acetylation in pyridine .
Compound 12 ():
  • Core: Thieno[2,3-d]pyrimidine (fully aromatic system).
  • Substituents : 4-Methoxyphenyl group at position 5, acetamide at position 3.
  • Physicochemical Data :
    • Melting point: 160–161°C.
    • Yield: 58% via nucleophilic substitution .
763139-06-6 ():
  • Core: Quinazolinone (aromatic benzopyrimidinone).
  • Substituents : 4-Fluorobenzylthio group at position 2, 4-ethoxyphenyl at position 3.
  • Key Feature : Fluorine substituent enhances metabolic stability compared to methoxy groups .
Key Observations:

Core Flexibility: The hexahydropyrido core in the target compound may enhance solubility compared to fully aromatic systems (e.g., thieno-pyrimidine in Compound 12) due to reduced planarity .

Fluorine in 763139-06-6 increases electronegativity and resistance to oxidative metabolism .

Synthetic Yields : Acetylation reactions (e.g., Compound 24) typically yield >70%, while nucleophilic substitutions (Compound 12) are less efficient (~58%) .

Functional Group Analysis

  • Thioacetamide Linkage : Present in all compared compounds, this group is critical for sulfur-mediated interactions (e.g., covalent binding to cysteine residues in enzymes) .
  • Aromatic Substituents :
    • 3,5-Dimethylphenyl (target compound): Steric hindrance may limit rotational freedom, affecting binding specificity.
    • 4-Methoxyphenyl (Compound 12): Methoxy group enhances π-π stacking with aromatic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.